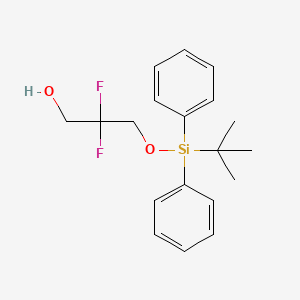

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

CAS No.:

Cat. No.: VC18626117

Molecular Formula: C19H24F2O2Si

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24F2O2Si |

|---|---|

| Molecular Weight | 350.5 g/mol |

| IUPAC Name | 3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |

| Standard InChI | InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3 |

| Standard InChI Key | DPTVIASBQRUVNA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₄F₂O₂Si, with a molecular weight of 350.5 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |

| SMILES | CC(C)(C)Si(C2=CC=CC=C2)OCC(CO)(F)F |

| InChIKey | DPTVIASBQRUVNA-UHFFFAOYSA-N |

| PubChem CID | 125483258 |

| CAS Number | Not explicitly listed (related derivatives: 160052-43-7, 1352343-62-4) |

The TBDPS group provides steric hindrance, protecting the hydroxyl group during reactions, while the difluoromethyl (-CF₂-) moiety enhances metabolic stability and influences electronic properties .

Applications in Organic Synthesis

Protecting Group Strategy

The TBDPS group’s stability allows its use in complex syntheses:

-

Peptide Chemistry: Protects hydroxyl groups during solid-phase peptide synthesis (SPPS) .

-

Natural Product Synthesis: Employed in terpene and polyketide frameworks where selective deprotection is critical .

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery:

-

Estrogen Receptor Modulators: Patents highlight its role in synthesizing selective estrogen receptor degraders (SERDs) for breast cancer therapy .

-

Anti-inflammatory Agents: Derivatives appear in PDE4 inhibitors for treating COPD and fibrosis .

Fluorine-Specific Reactivity

The geminal difluorination adjacent to the hydroxyl group:

-

Enhances Electrophilicity: Facilitates nucleophilic substitutions at the β-position .

-

Modulates Lipophilicity: Improves membrane permeability in bioactive molecules .

Physical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | ~1.1 g/cm³ (estimated) | |

| Solubility | Soluble in THF, DCM, DMF; insoluble in water |

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 7.6–7.4 (m, 10H, aromatic), 3.8–3.6 (m, 2H, -CH₂OH), 1.1 (s, 9H, t-Bu).

Research Findings and Case Studies

Case Study: Synthesis of Anticancer Agents

In patent US20230348459A1, the compound was alkylated to form a triflate intermediate (C₂₀H₂₃F₅O₄SSi), which participated in palladium-catalyzed cross-couplings to generate pyrrolidine-based kinase inhibitors . The TBDPS group ensured regioselectivity during Mitsunobu reactions .

Stability Under Radical Conditions

Photocatalytic difluoromethylation studies (RSC Suppl. 2023) demonstrated that the TBDPS-protected alcohol remained intact under blue-light irradiation, enabling late-stage functionalization of alkenes .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume